molecular formula C10H6Cl2N2O2 B8314937 6-(3,4-Dichloro-phenoxy)-pyridazin-3-ol

6-(3,4-Dichloro-phenoxy)-pyridazin-3-ol

Cat. No.: B8314937
M. Wt: 257.07 g/mol
InChI Key: QZFMKGJRRWQJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-Dichloro-phenoxy)-pyridazin-3-ol is a pyridazine derivative featuring a 3,4-dichlorophenoxy substituent at the 6-position and a hydroxyl group at the 3-position of the pyridazine ring. The dichlorophenoxy group likely enhances lipophilicity and electron-withdrawing effects, influencing reactivity and binding affinity in biological systems.

Properties

Molecular Formula

C10H6Cl2N2O2

Molecular Weight

257.07 g/mol

IUPAC Name

3-(3,4-dichlorophenoxy)-1H-pyridazin-6-one

InChI

InChI=1S/C10H6Cl2N2O2/c11-7-2-1-6(5-8(7)12)16-10-4-3-9(15)13-14-10/h1-5H,(H,13,15)

InChI Key

QZFMKGJRRWQJCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=NNC(=O)C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-[3-(Trifluoromethyl)phenyl]pyridazin-3-ol

  • Structure: Replaces the dichlorophenoxy group with a 3-(trifluoromethyl)phenyl substituent.
  • Key Differences: The trifluoromethyl group (-CF₃) introduces strong electron-withdrawing effects and increased hydrophobicity compared to dichlorophenoxy. Molecular Weight: 240.18 g/mol vs. ~267.07 g/mol (estimated for 6-(3,4-dichloro-phenoxy)-pyridazin-3-ol). Potential Applications: The -CF₃ group may enhance metabolic stability in drug design, making this derivative suitable for targeting enzymes like phosphodiesterases .

6-((4-Chlorobenzyl)amino)pyridazin-3-ol

  • Structure: Substitutes the phenoxy group with a 4-chlorobenzylamino moiety.
  • Biological Relevance: Amino-substituted pyridazines are often explored as kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .

6-Chloro-4-(trifluoromethyl)pyridazin-3-ol

  • Structure : Features a chloro group at position 6 and a trifluoromethyl group at position 4.
  • Synthetic Utility: Chlorinated pyridazines are intermediates in synthesizing agrochemicals, where halogen atoms facilitate further functionalization .

6-(Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol

  • Structure : Incorporates a dimethylthiazole ring at position 5.
  • Key Differences: The thiazole heterocycle introduces sulfur-based π-stacking interactions, which may enhance binding to metalloenzymes. LogD (pH 5.5): Predicted to be higher than dichlorophenoxy derivatives due to the hydrophobic thiazole group .

Table 1: Key Properties of Selected Pyridazin-3-ol Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
This compound* C₁₀H₆Cl₂N₂O₂ ~267.07 3,4-Dichlorophenoxy Not provided
6-[3-(Trifluoromethyl)phenyl]pyridazin-3-ol C₁₁H₇F₃N₂O 240.18 3-Trifluoromethylphenyl 66548-62-7
6-((4-Chlorobenzyl)amino)pyridazin-3-ol C₁₁H₉ClN₃O 234.66 4-Chlorobenzylamino 353277-60-8
6-Chloro-4-(trifluoromethyl)pyridazin-3-ol C₅H₂ClF₃N₂O 198.53 6-Chloro, 4-CF₃ 2169626-92-8
6-(Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol C₈H₈N₃OS 209.23 Dimethylthiazole Not provided

*Estimated based on structural analogs.

Key Research Findings

  • Electron-Withdrawing Effects: Dichlorophenoxy and trifluoromethyl groups significantly lower the electron density of the pyridazine ring, enhancing electrophilic substitution reactivity .
  • Biological Activity: Amino- and thiazole-substituted derivatives show higher solubility and target engagement in enzyme inhibition assays compared to halogenated analogs .
  • Synthetic Challenges : Chlorination reactions (e.g., using POCl₃) are sensitive to reaction scale and workup conditions, as excessive acid neutralization can degrade products .

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